molecular formula C19H17F3N4O3S3 B11574378 N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11574378
M. Wt: 502.6 g/mol
InChI Key: VCPNIMPKEWGYHW-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a thiophene ring, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under certain conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins, while the thiophene and pyrimidine rings could facilitate binding to nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a sulfonamide group, thiophene ring, and trifluoromethyl-substituted pyrimidine in N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide provides it with distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C19H17F3N4O3S3

Molecular Weight

502.6 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H17F3N4O3S3/c1-2-23-32(28,29)13-7-5-12(6-8-13)24-17(27)11-31-18-25-14(15-4-3-9-30-15)10-16(26-18)19(20,21)22/h3-10,23H,2,11H2,1H3,(H,24,27)

InChI Key

VCPNIMPKEWGYHW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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